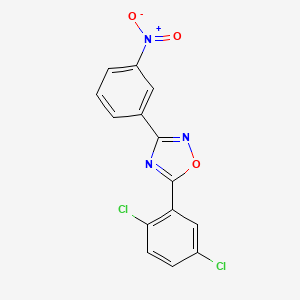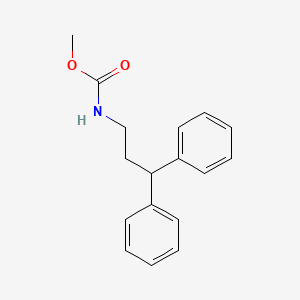![molecular formula C15H23BrN2O2 B5832060 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-ethylpiperazine](/img/structure/B5832060.png)
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-ethylpiperazine is a chemical compound that belongs to the class of benzylpiperazines It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a piperazine ring through a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-ethylpiperazine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of (2-bromo-4,5-dimethoxyphenyl)methanol.
Formation of the Benzylpiperazine: The (2-bromo-4,5-dimethoxyphenyl)methanol is then reacted with 4-ethylpiperazine in the presence of a base like potassium carbonate (K2CO3) to form the desired benzylpiperazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Typical solvents are dimethylformamide (DMF) and tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylpiperazines, while oxidation reactions can produce aldehydes or carboxylic acids.
Scientific Research Applications
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-ethylpiperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-ethylpiperazine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine: Similar in structure but lacks the ethyl group on the piperazine ring.
2-Bromo-4,5-dimethoxyphenyl)methanol: A precursor in the synthesis of the target compound.
2-Bromo-1-(3,4-dimethoxyphenyl)-1-propanone: Another related compound with different functional groups.
Uniqueness
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-ethylpiperazine is unique due to the presence of both the bromine atom and the ethyl group on the piperazine ring, which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O2/c1-4-17-5-7-18(8-6-17)11-12-9-14(19-2)15(20-3)10-13(12)16/h9-10H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJIGTSWJRKSFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=C(C=C2Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
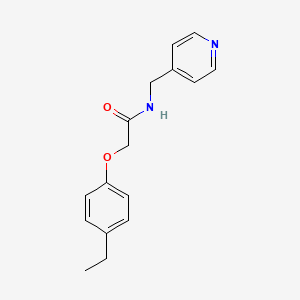
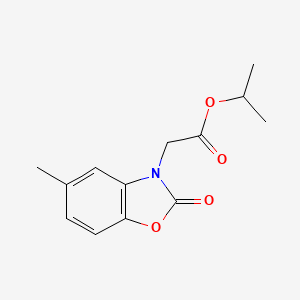
![(2E)-N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)prop-2-enamide](/img/structure/B5831994.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5832000.png)
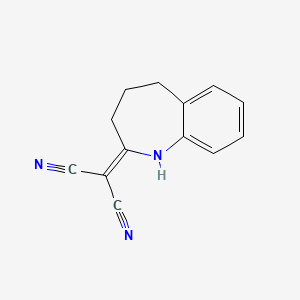
![3-chloro-4-fluoro-N-[(3-methoxyphenyl)methyl]aniline](/img/structure/B5832006.png)
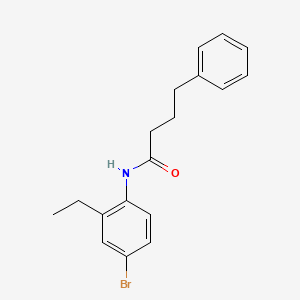
![ethyl 4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5832018.png)
![4-(4-chlorophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine](/img/structure/B5832028.png)
![ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5832033.png)
